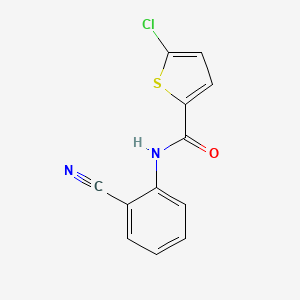

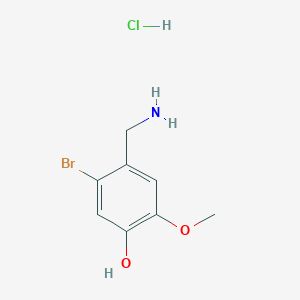

![molecular formula C12H9N3O2 B2687773 1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone CAS No. 65692-02-6](/img/structure/B2687773.png)

1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone” is a compound that falls under the category of pyrimido[1,2-a]benzimidazoles . These compounds are nitrogen-containing heterocyclic compounds that form the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles has been a topic of considerable interest due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . The synthetic strategy includes the initial alkylation of 2-aminobenzimidazole, condensation of the obtained products with malonic ether .Applications De Recherche Scientifique

Synthesis of Heterocycles

1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone has been utilized in the synthesis of various heterocycles. Researchers Darweesh et al. (2016) demonstrated its use in creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives through reactions with aminopyrazoles and aminotriazole. These heterocycles have potential applications in various fields, including pharmaceuticals and materials science (Darweesh, Mekky, Salman, & Farag, 2016).

Antibacterial and Antifungal Properties

The compound has been incorporated into structures showing moderate effects against bacterial and fungal species. Abdel-Aziz et al. (2008) synthesized derivatives of this compound, which exhibited antimicrobial activity. This indicates its potential use in developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Biological Activities and Immunomodulation

Abdel-Aziz et al. (2011) researched various derivatives of this compound, revealing potent immunosuppressive and immunostimulatory activities. These findings suggest the compound's potential use in immune-related therapies and research (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Anti-Inflammatory Activity

Bhor and Sable (2022) explored benzimidazole derivatives, including structures related to this compound, for their anti-inflammatory properties. These compounds demonstrated significant activity, indicating their potential in anti-inflammatory drug development (Bhor & Sable, 2022).

Propriétés

IUPAC Name |

(3Z)-3-(1-hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,16H,1H3/b8-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBOFSMMIBOILU-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C=NC2=NC3=CC=CC=C3N2C1=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/1\C=NC2=NC3=CC=CC=C3N2C1=O)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

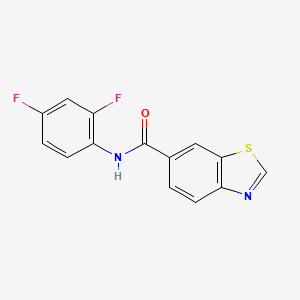

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2687691.png)

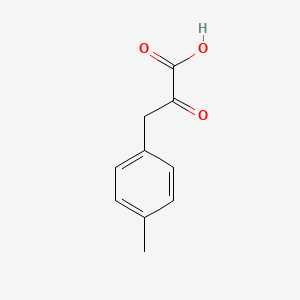

![tert-Butyl 3-[(propan-2-yl)amino]propanoate](/img/structure/B2687694.png)

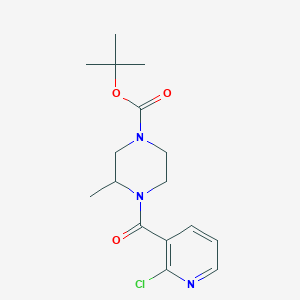

![3-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687695.png)

![5-chloro-1-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2687698.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2687700.png)

![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2687705.png)